3-(Dimethylamino)cyclobutan-1-ol
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Overview
Description
3-(Dimethylamino)cyclobutan-1-ol is an organic compound with the molecular formula C₆H₁₃NO It is a cyclobutanol derivative where a dimethylamino group is attached to the third carbon of the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)cyclobutan-1-ol typically involves the reaction of cyclobutanone with dimethylamine under controlled conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the alcohol group .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclobutanone derivatives, while substitution reactions can produce various substituted cyclobutanols .
Scientific Research Applications
3-(Dimethylamino)cyclobutan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)cyclobutan-1-ol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The cyclobutane ring provides structural rigidity, which can affect the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
3-Dimethylamino-1-propanol: Similar in structure but with a different ring size.
Cyclobutanol: Lacks the dimethylamino group, affecting its reactivity and applications.
Uniqueness
3-(Dimethylamino)cyclobutan-1-ol is unique due to the presence of both the cyclobutane ring and the dimethylamino group.
Properties
IUPAC Name |
3-(dimethylamino)cyclobutan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-7(2)5-3-6(8)4-5/h5-6,8H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAWMBIBGQABHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CC(C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901275435 |
Source
|
Record name | Cyclobutanol, 3-(dimethylamino)-, trans- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901275435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
905821-42-3 |
Source
|
Record name | Cyclobutanol, 3-(dimethylamino)-, trans- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901275435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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